2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Polyamide Development
- Polyamide Synthesis: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide is structurally related to pyrrolo and pyridine compounds used in the development of new polyamides. For instance, new polyamides were synthesized through polycondensation reactions involving compounds with pyridine moieties, showing high yield and unique properties like solubility in polar solvents and thermal stability (Faghihi & Mozaffari, 2008).
Medicinal Chemistry and Drug Design
- Potential Pharmacological Activity: Compounds structurally related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, specifically those with pyrrolylcarboxamide structure, have been synthesized for their potential pharmacological interest. Such compounds have been explored for their therapeutic applications, indicating the relevance of similar structures in drug design (Bijev, Prodanova & Nankov, 2003).
Chemical Reactions and Material Science
- Synthesis of Pyrrolo and Pyridine Derivatives: Research into the synthesis of pyrrolo and pyridine derivatives, which are structurally related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, has contributed to advancements in material science. For example, the reaction of thieno[2,3-b]pyridines with sodium hypochlorite leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines illustrates the complex chemical reactions involving similar compounds (Stroganova et al., 2019).
DNA Interaction and Molecular Recognition
- DNA Binding Properties: Compounds with pyrrole−imidazole polyamides, related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, have been studied for their ability to recognize specific DNA sequences. This research is significant in understanding how similar compounds could be used in molecular recognition and potentially in targeted therapies (Swalley, Baird & Dervan, 1996).
Crystal Engineering and Co-Crystal Formation
- Crystal Engineering: The structure and properties of compounds like N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide are pivotal in crystal engineering. Studies on carboxamide-pyridine N-oxide heterosynthon, a structurally related concept, have demonstrated its potential in assembling complex molecular architectures and pharmaceutical co-crystals (Reddy, Babu & Nangia, 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. The RAS–MEK–ERK, PLCg, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis, are particularly affected . The inhibition of these pathways can lead to decreased cell growth and migration, as well as reduced angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and migration, as well as angiogenesis . This can lead to the suppression of tumor growth in various types of cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Properties
IUPAC Name |
2,5-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-11-15(13(2)22-12)17(21)19-8-4-9-20-10-6-14-5-3-7-18-16(14)20/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYWDXNGQZEOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.